(4-氟苯基硫代)乙酰氯

描述

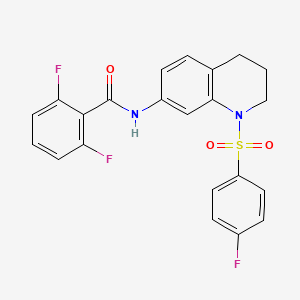

(4-Fluorophenylthio)acetyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-fluorobenzenesulfonyl chloride and 4-phenylthiobenzyl chloride are mentioned, which share some structural similarities. These compounds are characterized by the presence of a fluorine atom and a sulfur-containing group attached to a benzene ring, which can influence their reactivity and physical properties .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing (4-fluorophenylthio)acetyl chloride. For instance, 4-phenylthiobenzyl chloride is synthesized through a substitution reaction followed by reduction and chlorination, achieving a high overall yield and purity . This suggests that a similar approach could be employed for the synthesis of (4-fluorophenylthio)acetyl chloride, potentially involving the initial formation of a (4-fluorophenylthio)benzaldehyde intermediate.

Molecular Structure Analysis

The molecular structure of (4-fluorophenylthio)acetyl chloride would likely exhibit strong electron-withdrawing effects due to the fluorine atom, similar to 4-fluorobenzenesulfonyl chloride . This could affect the reactivity of the acetyl chloride moiety, making it a potentially useful reagent in organic synthesis.

Chemical Reactions Analysis

While the specific chemical reactions of (4-fluorophenylthio)acetyl chloride are not detailed in the provided papers, the reactivity of acetyl chloride in general is well-documented. Acetyl chloride is a versatile reagent used in the synthesis of various organic compounds, including phosphonic acid derivatives . It can be inferred that (4-fluorophenylthio)acetyl chloride would also be reactive towards nucleophiles, given the presence of the acetyl chloride functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-fluorophenylthio)acetyl chloride can be extrapolated from related compounds. The presence of the fluorine atom is likely to increase the compound's stability and influence its boiling point and solubility . The sulfur-containing group may also contribute to the compound's overall polarity and reactivity. However, without specific data on (4-fluorophenylthio)acetyl chloride, these properties are speculative and based on the behavior of structurally similar compounds.

科学研究应用

合成氨基烷基和氨基(芳基)甲基膦酸衍生物乙酰氯,包括(4-氟苯硫基)乙酰氯,在合成1-氨基烷基和氨基(芳基)甲基膦酸衍生物中起着关键作用。这些化合物在各种化学反应中至关重要,是合成具有P-N键的膦肽的关键中间体(Yuan, Chen, & Wang, 1991)。

聚合物载体中羟基的活化(4-氟苯硫基)乙酰氯,由于氟原子的强电子吸引性,对活化羟基以便将生物物质共价附着到各种固体支持物上非常有效。这种活化有助于酶、抗体和其他生物物质的附着,并且保留了生物功能,表明在生物选择性分离和治疗方面具有潜在应用(Chang et al., 1992)。

制药中间体合成该化合物已被用于制备各种制药中间体。例如,使用(4-氟苯硫基)乙酰氯合成的4-苯硫基苄氯在制药工业中有应用(Zhang Zhen-xue, 2011)。

导电聚合物的合成该化合物用于合成导电聚合物,如噻吩-3-基乙酸4-吡咯-1-基苯酯(TAPE)。这些聚合物在电致变色器件中有应用,突显了它在材料科学和电子学中的重要性(Bingöl等,2005)。

荧光试剂的合成它还用于合成荧光试剂,用于色谱分析中的衍生化。这种应用对于增强各种科学和医学领域中分析物的灵敏度和检测至关重要(Duh et al., 2003)。

色度和荧光探针的开发另一个重要应用是合成水溶性共轭聚合物,用作金属离子检测的色度和荧光探针,展示了它在环境监测和分析化学中的实用性(Guo et al., 2013)。

纤维素的功能化含有(4-氟苯硫基)乙酰氯的离子液体已被用于纤维素的功能化,展示了它在聚合物化学和材料科学领域中的作用(Heinze et al., 2005)。

安全和危害

“(4-Fluorophenylthio)acetyl chloride” is a hazardous substance. It can cause severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a cool place .

属性

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJIHFGMRMRRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

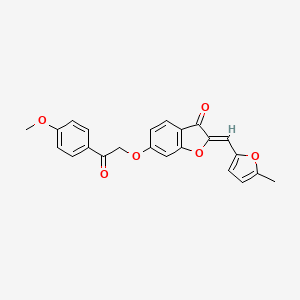

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

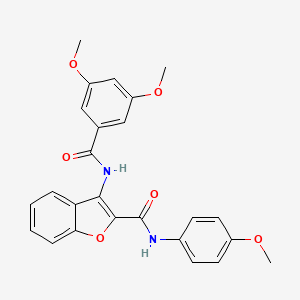

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

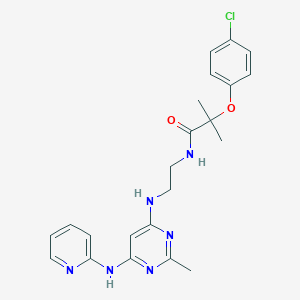

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

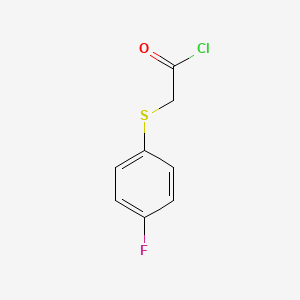

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)